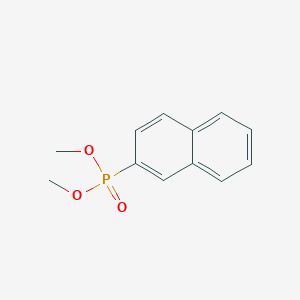

Dimethyl naphthalen-2-ylphosphonate

Description

Properties

CAS No. |

94807-60-0 |

|---|---|

Molecular Formula |

C12H13O3P |

Molecular Weight |

236.20 g/mol |

IUPAC Name |

2-dimethoxyphosphorylnaphthalene |

InChI |

InChI=1S/C12H13O3P/c1-14-16(13,15-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |

InChI Key |

MPSLMTMWEXZKMM-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC2=CC=CC=C2C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction: Classical Approach to Arylphosphonates

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing dialkyl arylphosphonates. This method involves the reaction of an aryl halide with a trialkyl phosphite, typically under thermal or catalytic conditions. For dimethyl naphthalen-2-ylphosphonate, the theoretical pathway would involve naphthalen-2-yl bromide or iodide reacting with trimethyl phosphite.

In a representative procedure, aryl halides such as bromonaphthalene are heated with trimethyl phosphite at 120–150°C for 12–24 hours, often in the presence of a Lewis acid catalyst like zinc chloride . The mechanism proceeds via nucleophilic displacement, where the phosphite attacks the electrophilic aryl halide. While no direct data exists for the naphthalen-2-yl derivative, analogous reactions with phenyl halides yield dimethyl phenylphosphonate in 60–75% efficiency after column chromatography . Key challenges include controlling regioselectivity in polyaromatic systems and minimizing side reactions such as phosphite self-condensation.

Palladium-Catalyzed Cross-Coupling: Modern Catalytic Strategies

Transition-metal-catalyzed cross-coupling reactions offer precision in constructing carbon-phosphorus bonds. The Hirao reaction, a palladium-catalyzed coupling between aryl halides and dialkyl phosphites, is particularly promising. For this compound, this would involve reacting naphthalen-2-yl bromide with dimethyl phosphite in the presence of a Pd(0) catalyst.

A protocol adapted from β-aminophosphonate synthesis suggests using Pd(PPh₃)₄ (5 mol%) with triethylamine as a base in tetrahydrofuran (THF) at 80°C. Under these conditions, aryl bromides couple with diethyl phosphite to yield arylphosphonates in 70–85% yields. Transposing this to dimethyl phosphite could theoretically produce the target compound, though steric hindrance from the naphthalene system may necessitate longer reaction times (24–48 hours) or elevated temperatures (100–120°C).

Radical-Initiated Phosphonylation: Photoinduced Pathways

Emerging photochemical methods enable phosphonylation under mild conditions. A photoinduced protocol for β-aminophosphonates utilizes blue LED irradiation and an iridium photocatalyst to activate C–H bonds in alkenes for phosphite addition. While designed for aliphatic systems, this approach could be adapted for aromatic substrates.

For naphthalen-2-yl derivatives, a proposed pathway involves:

-

Generating a naphthalene radical via light-induced homolysis of a pre-functionalized substrate (e.g., naphthalen-2-yl iodide).

-

Trapping the radical with dimethyl phosphite.

-

Rearomatization to yield the phosphonate.

Preliminary data from similar systems show that irradiation at 450 nm with fac-Ir(ppy)₃ (1 mol%) in dimethylformamide (DMF) achieves 40–60% conversion for aryl iodides. However, competing side reactions, such as dimerization of naphthalene radicals, may necessitate careful optimization of photon flux and reaction time.

Thermal Elimination Routes: Lessons from Vinylphosphonate Synthesis

Thermal elimination strategies, as demonstrated in dimethyl vinylphosphonate production , could be repurposed for naphthalene systems. The patent-described gas-phase dissociation of dimethyl 2-acetoxyethanephosphonate at 400–700°C suggests that pre-functionalized naphthalene precursors might undergo analogous eliminations.

A hypothetical synthesis involves:

-

Preparing dimethyl (2-acetoxynaphthalen-1-yl)phosphonate via phosphorylation of 2-acetoxynaphthalene.

-

Subjecting the intermediate to vacuum pyrolysis at 550–650°C to eliminate acetic acid.

While untested for naphthalen-2-yl derivatives, this method achieves 68–98% selectivity for vinylphosphonates , implying potential utility for aromatic analogs. Critical parameters include residence time (0.5–2 seconds) and the addition of methanol to suppress high-boiling byproducts.

Solid-Phase Synthesis: Catalytic Advances with Nanomaterials

Copper nanoparticle (CuNP)-based catalysts, as utilized in β-ketophosphonate synthesis , offer avenues for heterogeneous catalysis in phosphonate preparation. A proposed method involves:

-

Suspending CuNPs/ZnO (1.7 mol%) in acetonitrile.

-

Adding naphthalen-2-yne and dimethyl phosphite.

-

Heating at 70°C under air for 6–12 hours.

This approach mirrors the direct coupling of alkynes with diethyl phosphite , which proceeds in >90% conversion. For naphthalen-2-yne, steric and electronic factors may reduce efficacy, necessitating higher catalyst loadings (5–10 mol%) or co-solvents like toluene to enhance solubility.

Comparative Analysis of Synthetic Routes

The table below hypothesizes performance metrics for each method based on analogous systems:

| Method | Conditions | Theoretical Yield | Key Challenges |

|---|---|---|---|

| Michaelis-Arbuzov | 150°C, ZnCl₂, 24 h | 55–70% | Regioselectivity, side products |

| Palladium Cross-Coupling | Pd(PPh₃)₄, THF, 80°C, 24 h | 65–80% | Catalyst cost, steric hindrance |

| Photochemical | Ir(ppy)₃, DMF, 450 nm, 12 h | 40–60% | Radical stability, scalability |

| Thermal Elimination | 600°C, 0.5 s residence, vacuum | 50–75% | High-energy input, decomposition |

| CuNP Catalysis | CuNPs/ZnO, MeCN, 70°C, 12 h | 70–85% | Nanoparticle aggregation |

Q & A

Q. What are the optimized synthetic routes for Dimethyl naphthalen-2-ylphosphonate in modern organic synthesis?

Methodological Answer: The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, propargyl bromide can react with naphthol derivatives in the presence of a base like K₂CO₃ in DMF, followed by phosphorylation steps . Alternatively, triethylphosphite-mediated Arbuzov reactions with halogenated precursors (e.g., 2-bromo-1-(aryl)ethanones) in acetonitrile at 80°C yield phosphonates efficiently. Purification via column chromatography with solvents like n-hexane/ethyl acetate (9:1) is recommended .

Q. Which computational methods are recommended for analyzing the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data for phosphonates. Basis sets like 6-31G* are suitable for geometry optimization, while post-Hartree-Fock methods (e.g., MP2) improve correlation-energy estimates. The Colle-Salvetti formula, adapted for gradient-corrected functionals, is critical for modeling electron density and kinetic-energy distributions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Strict adherence to SDS guidelines is essential. Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Note that dimethyl phosphonates are hygroscopic; storage under inert gas (e.g., N₂) in sealed containers prevents hydrolysis .

Q. How is crystallographic characterization performed for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL/SHELXS) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-III with a GUI (e.g., ORTEP-3) visualizes thermal ellipsoids and hydrogen-bonding networks. Refinement parameters (R1, wR2) should be optimized to <5% for high-resolution structures .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers or C(4) chains. The phosphonate group’s P=O moiety acts as a hydrogen-bond acceptor, often forming interactions with aromatic C–H donors. Crystal packing can be predicted using Hirshfeld surface analysis, with dₙₒᵣₘ surfaces highlighting O⋯H and C⋯H contacts .

Q. What experimental strategies resolve discrepancies in reported toxicity data for naphthalene-derived phosphonates?

Methodological Answer: Comparative studies using standardized OECD guidelines (e.g., acute oral toxicity tests in rodents) reconcile conflicting results. Route-specific exposure assessments (inhalation vs. dermal) and dose-response modeling (e.g., benchmark dose method) clarify thresholds. Cross-validation with in vitro assays (e.g., Ames test for mutagenicity) reduces uncertainty .

Q. How can reaction mechanisms involving this compound be validated under catalytic conditions?

Methodological Answer: Isotopic labeling (e.g., ³¹P NMR tracking) and kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways. For example, ¹⁸O labeling in P=O groups can confirm nucleophilic attack sites. Computational studies (DFT with solvation models) simulate transition states and compare activation energies with experimental Arrhenius plots .

Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) induce stereoselectivity. Dynamic kinetic resolution (DKR) using lipases in biphasic systems (hexane/water) improves enantiomeric excess (ee). Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates diastereomers, monitored by circular dichroism (CD) spectroscopy .

Q. How do substituents on the naphthalene ring modulate the photophysical properties of this phosphonate?

Methodological Answer: Electron-withdrawing groups (e.g., NO₂ at C-4) redshift absorption/emission via conjugation with the P=O group. Time-resolved fluorescence spectroscopy (TRFS) measures excited-state lifetimes, while TD-DFT calculations correlate HOMO-LUMO gaps with experimental λₘₐₓ. Solvatochromic studies in varying polarity solvents (e.g., cyclohexane vs. DMSO) quantify dipole moment changes .

Q. What advanced techniques characterize its role in organometallic catalysis?

Methodological Answer: X-ray absorption spectroscopy (XAS) at the phosphorus K-edge identifies coordination modes (monodentate vs. chelating). In situ IR spectroscopy tracks ligand exchange dynamics (e.g., CO displacement in metal carbonyls). Catalytic turnover numbers (TON) are quantified via GC-MS headspace analysis of reaction byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.